3-(4-Aminophenoxy)benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(4-aminophenoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-10-4-6-11(7-5-10)17-12-3-1-2-9(8-12)13(15)16/h1-8H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKOFLSRJZCPKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Investigations
Established Synthetic Routes and Reaction Optimizations
The most conventional and well-documented route for synthesizing 3-(4-aminophenoxy)benzoic acid involves the coupling of a 4-aminophenol (B1666318) derivative with a 3-halobenzoic acid derivative. This transformation is typically achieved via nucleophilic aromatic substitution, with significant research focused on optimizing reaction conditions and catalyst systems to improve outcomes.
Nucleophilic aromatic substitution (SNAr) is the fundamental mechanism for the formation of the diaryl ether bond in this compound. science.gov This process generally involves the attack of a nucleophile, in this case, the phenoxide derived from 4-aminophenol, on an aryl halide, such as 3-bromobenzoic acid. The reaction is facilitated by the presence of an electron-withdrawing group on the aryl halide, though the carboxylic acid group is only moderately activating. The two primary mechanistic pathways, distinguished by their catalytic systems, are the Ullmann condensation and the Buchwald-Hartwig amination/etherification.
Ullmann Condensation: This classical method utilizes a copper catalyst to facilitate the coupling of an aryl halide with an alcohol, amine, or thiol. wikipedia.org The traditional Ullmann ether synthesis requires high temperatures (often exceeding 200°C), stoichiometric amounts of copper powder, and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgnih.gov The mechanism is thought to involve the in situ formation of a copper(I) alkoxide, which then reacts with the aryl halide through a process involving oxidative addition and reductive elimination. wikipedia.org Modern iterations have improved upon these harsh conditions through the use of soluble copper salts and ligands. wikipedia.orgnih.gov
Buchwald-Hartwig Etherification: A more contemporary alternative is the palladium-catalyzed Buchwald-Hartwig reaction. organic-chemistry.org Originally developed for C-N bond formation, this methodology has been successfully extended to the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org The reaction proceeds under milder conditions than the traditional Ullmann reaction and demonstrates broad functional group tolerance. catalysis.blognumberanalytics.com The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex. Subsequent steps involve association of the phenoxide, followed by reductive elimination to yield the diaryl ether and regenerate the Pd(0) catalyst. wikipedia.orgnumberanalytics.com
The efficacy of this compound synthesis is heavily dependent on the chosen catalyst system. Both copper- and palladium-based systems have been extensively developed to maximize yield and selectivity while minimizing the severity of reaction conditions.
Copper-Based Catalysts: Innovations in the Ullmann reaction have led to the development of more active catalyst systems. The use of soluble copper(I) salts, such as CuI, in combination with ligands like phenanthroline or diamines, allows the reaction to proceed at lower temperatures. wikipedia.org Nanoparticulate catalysts, such as copper(II) oxide nanoparticles (CuO-NPs), have also demonstrated high efficiency in promoting Ullmann-type etherification reactions. mdpi.com
Palladium-Based Catalysts: The Buchwald-Hartwig reaction relies on a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand. catalysis.blognumberanalytics.com The development of sterically hindered biaryl phosphine (B1218219) ligands (e.g., Buchwald ligands) and bidentate phosphine ligands like BINAP has been crucial for creating highly active catalysts that can couple a wide array of substrates under mild conditions. wikipedia.orgcatalysis.blog
Below is a comparative table of these principal catalyst systems.
| Feature | Copper-Based System (Ullmann-Type) | Palladium-Based System (Buchwald-Hartwig) |
| Metal | Copper (Cu) | Palladium (Pd) |
| Typical Catalysts | Cu powder, CuI, Cu₂O, CuO-NPs. wikipedia.orgnih.govmdpi.com | Pd(OAc)₂, Pd₂(dba)₃. catalysis.blognumberanalytics.com |
| Ligands | Phenanthrolines, diamines, acetylacetonate. wikipedia.org | Sterically hindered biaryl phosphines, BINAP, DPPF. wikipedia.orgcatalysis.blog |
| Typical Base | K₂CO₃, Cs₂CO₃, KOH. mdpi.com | NaOtBu, K₃PO₄, Cs₂CO₃. catalysis.blog |
| Solvents | DMF, NMP, DMSO, Nitrobenzene. wikipedia.orgmdpi.com | Toluene, Dioxane. wikipedia.org |
| Temperature | Often high (>150°C), but modern systems operate at lower temperatures (~100°C). wikipedia.orgmdpi.com | Generally mild (Room temperature to ~110°C). catalysis.blog |
| Advantages | Lower cost of metal, well-established for certain substrates. nih.gov | High efficiency, broad substrate scope, mild reaction conditions, high functional group tolerance. catalysis.blognumberanalytics.com |
| Disadvantages | Traditionally harsh conditions, often requires stoichiometric metal, potential for side reactions. wikipedia.orgnih.gov | Higher cost of palladium and specialized ligands, potential for catalyst leaching. catalysis.blog |
Emerging Industrial Production Methodologies in Research Scale-up
Transitioning the synthesis of this compound from laboratory to industrial scale necessitates a focus on efficiency, cost-effectiveness, and process robustness. While the fundamental synthetic routes remain the same, research into scale-up methodologies emphasizes optimization and process intensification.
A key industrial strategy involves the catalytic reduction of a nitro-substituted intermediate. For instance, a related compound, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, is prepared through a nucleophilic substitution reaction to form a dinitro intermediate, which is subsequently reduced using catalytic hydrazine (B178648). researchgate.net Similarly, patents for related sulfamoylbenzoic acids describe the hydrogenation of a nitro precursor over a palladium on carbon (Pd/C) catalyst at elevated pressures, a technique well-suited for large-scale production. google.com
Furthermore, the adoption of continuous flow chemistry offers significant advantages for scaling up cross-coupling reactions. Flow reactors provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety compared to batch processing. catalysis.blog This methodology is particularly relevant for the optimization of high-performance catalyst systems like those used in Buchwald-Hartwig reactions. catalysis.blog High-temperature polycondensation in molten benzoic acid has also been explored for producing polymers from similar monomers, suggesting that melt-phase synthesis could be a viable, solvent-free approach for the monomer itself on a larger scale. scispace.com
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for specialty chemicals like this compound. The primary goals are to reduce waste, minimize energy consumption, and utilize more sustainable materials.
A significant green advancement has been the evolution from stoichiometric, high-temperature Ullmann condensations to modern catalytic Ullmann and Buchwald-Hartwig reactions. nih.govcatalysis.blog This shift dramatically reduces metal waste and the energy required for the synthesis. The development of water as a reaction medium for certain Ullmann-type couplings represents another important step towards greener processes. organic-chemistry.org
The use of alternative energy sources is also a key area of research. Microwave-assisted synthesis has been shown to drastically reduce reaction times for diaryl ether formation, which translates to lower energy consumption. organic-chemistry.org Looking further ahead, novel technologies like the Solar Thermal Electrochemical Process (STEP) have been demonstrated for the synthesis of benzoic acid from toluene, showcasing a pathway to produce chemical feedstocks using only solar energy. rsc.org
Biocatalysis and the use of renewable feedstocks are emerging frontiers. Lignin, an abundant biopolymer, is being explored as a sustainable source for benzoic acid derivatives. rsc.org Additionally, a patented process describes the production of a related compound, 3-hydroxy-4-aminobenzoic acid, from 4-aminobenzoic acid using engineered microorganisms, highlighting the potential of biocatalytic routes to replace traditional chemical synthesis. google.com
The table below summarizes key green chemistry strategies applicable to the synthesis of this compound and related aryl ethers.
| Green Chemistry Principle | Strategy | Advantage |
| Waste Prevention | Shift from stoichiometric to catalytic reagents (e.g., classic Ullmann to modern catalytic versions). nih.gov | Reduces inorganic salt byproducts and heavy metal waste. |
| Safer Solvents & Auxiliaries | Replace high-boiling aprotic solvents (DMF, NMP) with greener alternatives like water or solvent-free melt conditions. scispace.comorganic-chemistry.orgdergipark.org.tr | Reduces toxicity, environmental impact, and challenges associated with solvent removal and recycling. |
| Design for Energy Efficiency | Employ microwave irradiation or continuous flow processing. organic-chemistry.orgcatalysis.blog Explore solar-powered synthesis. rsc.org | Reduces reaction times, lowers overall energy consumption, and enables better process control. |
| Use of Renewable Feedstocks | Utilize bio-based starting materials, such as lignin-derived benzoic acids. rsc.org | Decreases reliance on petrochemical feedstocks and improves the sustainability profile of the final product. |
| Catalysis | Develop more efficient, recyclable, and non-precious metal catalysts. catalysis.blog Employ biocatalysis using engineered microorganisms. google.com | Increases atom economy, reduces costs, minimizes environmental impact of heavy metals, and allows for reactions under mild conditions. |
Comprehensive Analysis of Chemical Reactivity and Strategic Derivatization
Fundamental Reaction Pathways of the Aminophenoxy and Carboxylic Acid Moieties
The reactivity of 3-(4-Aminophenoxy)benzoic acid is primarily dictated by the interplay of its electron-donating amino group and its electron-withdrawing carboxylic acid group, bridged by a flexible ether linkage.
The amino group of this compound is susceptible to oxidation. Under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in an acidic medium, the amino group can be converted to a nitro group. This transformation significantly alters the electronic properties of the molecule, turning the electron-donating amino substituent into a strongly electron-withdrawing nitro group. In some cases, oxidation can lead to the formation of quinone-type derivatives, particularly when the amino groups are involved.
A computational and experimental study on a related compound, 2-[6-(4'-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF), has shown that two-electron oxidation can occur in two rapid one-electron steps. nih.gov This suggests that the oxidation of this compound may also proceed through complex, multi-step mechanisms.
Table 1: Oxidation Reactions and Products
| Oxidizing Agent(s) | Moiety | Product |
|---|---|---|
| Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Amino group | Nitro derivative |
The carboxylic acid functional group can undergo reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can reduce the carboxylic acid to a primary alcohol, yielding (3-(4-aminophenoxy)phenyl)methanol. This reaction provides a pathway to alcohol-based derivatives.
It is also noteworthy that related nitro-substituted precursors are often used in the synthesis of aminophenoxy compounds, where the nitro group is reduced to an amine. For instance, the synthesis of similar compounds has been achieved through the reduction of a nitro-functionalized derivative using a Pd/C catalyst in a hydrogen atmosphere. mdpi.com
Table 2: Reduction Reactions and Products
| Reducing Agent(s) | Moiety | Product |
|---|---|---|
| Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Carboxylic acid | Primary alcohol |
The aromatic rings of this compound are subject to electrophilic aromatic substitution (EAS) reactions such as nitration, sulfonation, and halogenation. The substitution pattern is influenced by the directing effects of the existing substituents. The aminophenoxy group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director.
The mechanism of EAS involves an initial attack of the electrophile on the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion. uomustansiriyah.edu.iq This is typically the slow, rate-determining step. A subsequent rapid deprotonation restores the aromaticity of the ring. uomustansiriyah.edu.iq Given the opposing directing effects of the substituents in this compound, a complex mixture of products can be expected, with the precise substitution pattern depending on the reaction conditions and the nature of the electrophile.
Table 3: Common Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent(s) | Moiety |
|---|---|---|
| Nitration | Nitric acid (HNO3) | Aromatic rings |
| Sulfonation | Concentrated sulfuric acid (H2SO4) | Aromatic rings |
Directed Synthesis of Structurally Modified Derivatives for Research Applications
The functional groups of this compound serve as convenient handles for the synthesis of a wide range of derivatives, which are valuable in materials science and medicinal chemistry research.
The carboxylic acid moiety of this compound readily undergoes amidation reactions to form amides. google.com This can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride, which then reacts with an amine. For example, the synthesis of poly(ether ether ketone amide)s has been accomplished through the low-temperature solution polymerization of a diamine with aromatic diacid chlorides like isophthaloyl chloride and terephthaloyl chloride. researchgate.net Microwave-assisted synthesis has also been shown to be an efficient method for the amidation of benzoic acid derivatives. asianpubs.org
Esterification of the carboxylic acid group is another common derivatization strategy. This reaction is typically carried out by reacting this compound with an alcohol in the presence of an acid catalyst. smolecule.comiajpr.com The resulting esters, such as methyl 4-(4-aminophenoxy)benzoate, are useful intermediates in organic synthesis. cymitquimica.com For instance, the Mitsunobu reaction provides an alternative route for ester synthesis, particularly for sterically hindered substrates, by coupling an alcohol and a carboxylic acid using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3).
Table 4: Common Derivative Synthesis Reactions
| Reaction | Reactant | Functional Group Formed |
|---|---|---|
| Amidation | Amine | Amide |
Formation of Schiff Bases from the Amino Group
The primary aromatic amino group in this compound is a key functional group that readily participates in condensation reactions with carbonyl compounds. One of the most fundamental derivatizations of this amino group is its reaction with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. jetir.org
The synthesis of Schiff bases from this compound involves the nucleophilic addition of the amino group to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step, typically facilitated by acid catalysis and/or the azeotropic removal of water, to yield the final imine product. The general reaction is a reversible condensation process. jetir.org
The reaction is commonly carried out by refluxing a mixture of the amine and the carbonyl compound in a suitable solvent, such as methanol (B129727) or ethanol. A few drops of a catalyst, like glacial acetic acid, are often added to facilitate the reaction. researchgate.net The resulting Schiff base precipitates upon cooling or after pouring the reaction mixture into crushed ice. researchgate.net The stability of the resulting imine is enhanced when the carbonyl compound is an aromatic aldehyde. researchgate.net
This reactivity allows for the introduction of a wide variety of substituents into the molecule, enabling the synthesis of a diverse library of derivatives. The general scheme for this reaction is presented below:
General Reaction Scheme for Schiff Base Formation:
Scheme 1: General synthesis of a Schiff base from this compound and an aldehyde.
While specific studies detailing an extensive library of Schiff bases derived directly from this compound are not widespread, the reactivity is well-established for analogous compounds like 4-aminobenzoic acid. Research has shown the successful synthesis of various Schiff bases from 4-aminobenzoic acid and different aromatic aldehydes. researchgate.net These examples serve as a strong precedent for the expected reactivity of the amino group in the target compound.
| Schiff Base Name | Aldehyde Reactant | Reaction Conditions | Notes |
|---|---|---|---|
| 4-[(2-chlorobenzylidene)amino]benzoic acid | 2-chlorobenzaldehyde | Methanol, glacial acetic acid, reflux 10-12h | Product crystallized from hot methanol. |
| 4-[(furan-2-ylmethylene)amino]benzoic acid | Furfural | Methanol, glacial acetic acid, reflux 10-12h | Excess aldehyde removed with sodium bisulfite solution. |
| 4-[(3-phenylallylidene)amino]benzoic acid | Cinnamaldehyde | Methanol, glacial acetic acid, reflux 10-12h | Product precipitated over crushed ice. |
| 4-[(2-hydroxybenzylidene)amino]benzoic acid | Salicylaldehyde | Methanol, glacial acetic acid, reflux 10-12h | Demonstrates reaction with a hydroxylated aromatic aldehyde. |
| 4-[(4-hydroxy-3-methoxybenzylidene)amino]benzoic acid | Vanillin | Methanol, glacial acetic acid, reflux 10-12h | Demonstrates reaction with a substituted aromatic aldehyde. |
| 4-[(3-nitrobenzylidene)amino]benzoic acid | 3-nitrobenzaldehyde | Methanol, glacial acetic acid, reflux 10-12h | Nitro and halo derivatives of Schiff bases are noted for antimicrobial properties. researchgate.net |
Triazole and Other Heterocyclic Conjugate Synthesis
The structure of this compound, featuring both an amino and a carboxylic acid group, makes it a versatile scaffold for the synthesis of various heterocyclic conjugates. These reactions often proceed through multi-step sequences, leveraging the reactivity of the primary amine to construct complex ring systems.
Triazole Synthesis
Triazoles, five-membered heterocyclic rings containing three nitrogen atoms, can be synthesized as conjugates of this compound. Both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers can be prepared through distinct synthetic routes.
1,2,3-Triazole Conjugates: The synthesis of 1,2,3-triazoles is famously achieved via the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". mdpi.com The process begins by converting the primary amino group of this compound into an azide (B81097) functional group. This is typically a two-step procedure involving:
Diazotization: Reaction of the amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures (0–5 °C) to form a diazonium salt. mdpi.com
Azidation: Subsequent reaction of the diazonium salt with an azide source, such as sodium azide, to yield the corresponding aryl azide.
The resulting azide derivative of this compound can then undergo a copper(I)-catalyzed cycloaddition reaction with a terminal alkyne to regioselectively form the 1,4-disubstituted 1,2,3-triazole ring. mdpi.com This strategy was successfully employed in the synthesis of 1,2,3-triazole-amino acid conjugates from a structurally similar starting material, 4-(4-aminophenoxy)-3-methoxybenzoic acid. mdpi.com
1,2,4-Triazole Conjugates: The synthesis of 1,2,4-triazoles typically follows a different pathway. A common method involves the initial conversion of the carboxylic acid moiety of this compound into a hydrazide (or converting the entire molecule into an acid hydrazide). This intermediate can then be cyclized. For example, condensation of an acid hydrazide with carbon disulfide in the presence of a base, followed by reaction with hydrazine (B178648) hydrate, can yield a 4-amino-5-mercapto-1,2,4-triazole ring. innovareacademics.injrespharm.com Another approach involves the condensation of a hydrazide with a substituted 2-hydrazino-1,3-benzothiazole to form the 1,2,4-triazole ring system. tandfonline.comtandfonline.com
| Triazole Type | Key Intermediate | Key Reaction | Reactants for Cyclization | Reference |
|---|---|---|---|---|
| 1,2,3-Triazole | Aryl azide | Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) | Terminal alkyne | mdpi.com |
| 1,2,4-Triazole | Acid hydrazide | Condensation/Cyclization | Carbon disulfide, then hydrazine hydrate | innovareacademics.injrespharm.com |
| 1,2,4-Triazole | 1,3,4-Oxadiazole | Condensation/Ring Transformation | Hydrazino-heterocycle (e.g., 2-hydrazino-1,3-benzothiazole) | tandfonline.comtandfonline.com |
Other Heterocyclic Conjugate Synthesis
The reactive functional groups of this compound and its derivatives, such as Schiff bases and acid hydrazides, serve as entry points for synthesizing a variety of other heterocyclic systems. mdpi.comhivnursing.net
Oxadiazoles: 1,3,4-Oxadiazoles can be prepared from the acid hydrazide derivative of this compound. Intramolecular cyclization of the hydrazide, often using a dehydrating agent like phosphorus oxychloride, can yield the oxadiazole ring. tandfonline.comtandfonline.com
Thiazolidinones (Thiazolidines): The Schiff base derived from this compound can be used to synthesize 4-thiazolidinones. This is achieved through the cycloaddition reaction of the imine (C=N) bond with thioglycolic acid. hivnursing.net
Azetidinones (β-Lactams): The same Schiff base intermediate can react with chloroacetyl chloride in the presence of a base (like triethylamine) in an inert solvent (like dioxane) to yield an azetidin-2-one, commonly known as a β-lactam ring. hivnursing.net
Tetrazoles: The primary amino group can be converted to a diazonium salt, which then reacts with sodium azide. In a different synthetic pathway, a Schiff base can react with sodium azide in a solvent like tetrahydrofuran (B95107) (THF) to form a tetrazole ring. hivnursing.net
These examples highlight the utility of this compound as a building block for creating a wide array of heterocyclic compounds through strategic functional group manipulation.
Advanced Spectroscopic and Crystallographic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei. For 3-(4-Aminophenoxy)benzoic acid (C₁₃H₁₁NO₃), ¹H and ¹³C NMR would provide a detailed map of the hydrogen and carbon framework.
¹H NMR Spectral Analysis
In a typical ¹H NMR spectrum, the protons of this compound would exhibit distinct chemical shifts (δ) based on their local electronic environment. The spectrum would be characterized by signals from the carboxylic acid proton, the amine protons, and the protons on the two separate aromatic rings.
The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically in the range of 12.0-13.0 ppm, due to its acidic nature and hydrogen bonding. The two protons of the primary amine (-NH₂) would likely appear as a broad singlet as well. The aromatic region would be more complex, showing signals for the eight protons distributed across the two phenyl rings. The protons on the aminophenoxy ring are influenced by the electron-donating amino and ether groups, while the protons on the benzoic acid ring are influenced by the electron-withdrawing carboxylic acid group and the ether linkage. This would result in a series of doublets and multiplets in the aromatic region, typically between 6.5 and 8.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is predictive and based on analogous structures.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |
| Aromatic Protons | 6.5 - 8.0 | Multiplets |
| Amine (-NH₂) | 5.0 - 6.0 | Broad Singlet |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, thirteen distinct signals would be expected, corresponding to each carbon atom.
The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region of the spectrum, typically around 167-168 ppm. The aromatic carbons would appear in the range of 110-160 ppm. The carbons bonded to the electron-withdrawing oxygen and nitrogen atoms (C-O and C-N) would have specific chemical shifts influenced by these heteroatoms. For instance, the carbon attached to the carboxylic acid group and the carbons involved in the ether linkage would be readily identifiable.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Data is predictive and based on analogous structures.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carbonyl (-COOH) | 167 - 168 |
| Aromatic C-O / C-N | 140 - 160 |
| Aromatic C-H / C-C | 110 - 135 |
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis
Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups.
The FTIR spectrum of this compound would be dominated by a very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the region of 3300-2500 cm⁻¹. This broadness is a result of hydrogen bonding. The N-H stretching of the primary amine group would be visible as two sharp peaks around 3400-3200 cm⁻¹. A strong, sharp absorption corresponding to the C=O (carbonyl) stretch of the carboxylic acid would be prominent around 1700-1680 cm⁻¹. The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1320-1210 cm⁻¹ region. Finally, characteristic peaks for the aromatic C=C bonds and C-H bends would be observed in the fingerprint region (below 1600 cm⁻¹).
Table 3: Characteristic FTIR Absorption Bands for this compound (Note: Data is predictive and based on established group frequencies.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Strong, Broad |
| N-H Stretch (Amine) | 3400 - 3200 | Medium, Sharp (doublet) |
| C=O Stretch (Carbonyl) | 1700 - 1680 | Strong, Sharp |
| C-O Stretch (Ether & Acid) | 1320 - 1210 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. For this compound, with a molecular formula of C₁₃H₁₁NO₃, the calculated monoisotopic mass is 229.0739 g/mol . HRMS analysis would be expected to show a molecular ion peak ([M+H]⁺ or [M-H]⁻) that corresponds very closely to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum would also provide further structural information.
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Should a suitable single crystal of this compound be grown, Single Crystal X-ray Diffraction (SCXRD) could be employed to determine its exact three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles.
For benzoic acid derivatives, a common structural motif is the formation of hydrogen-bonded dimers, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. It is highly probable that this compound would exhibit a similar dimeric structure in its crystal lattice. Furthermore, the amino group could participate in additional hydrogen bonding, creating a more complex and stable crystal packing arrangement. SCXRD analysis would reveal the crystal system, space group, and unit cell dimensions, providing a complete picture of the molecule's solid-state architecture.
Based on a comprehensive review of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not sufficiently available to construct a thorough and detailed article as per the requested outline. While the methodologies mentioned—such as DFT, FMO analysis, MEP mapping, molecular dynamics, and Hirshfeld surface analysis—are standard in computational chemistry, their specific application and published results for this particular molecule are not present in the accessible literature.
General principles of these computational methods are well-documented for analogous structures like other benzoic acid derivatives. For instance, studies on related compounds often reveal insights into their electronic properties, reactivity, and intermolecular interactions. However, directly extrapolating these findings to this compound would be speculative and would not meet the required standard of scientific accuracy for an article focused solely on this compound.
Molecular Docking for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding affinity and interaction patterns between a ligand, such as "this compound," and a biological target, typically a protein or enzyme. While direct molecular docking studies specifically investigating "this compound" are not extensively available in the reviewed literature, analysis of structurally similar compounds provides valuable insights into its potential biological targets and binding interactions.
Research on derivatives of 3-phenoxybenzoic acid and aminophenoxy compounds has revealed interactions with various significant biological targets. These studies can be used to extrapolate potential interactions for "this compound."
Interaction with Kinase Targets
Derivatives of 3-phenoxybenzoic acid have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein involved in angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. nih.govnih.govresearchgate.netbenthamdirect.com Molecular docking analyses of these derivatives have shown that they can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain. nih.govnih.gov
For instance, a study on carbothioamide and carboxamide derivatives of 3-phenoxybenzoic acid demonstrated that these compounds occupy a similar binding position to the known VEGFR-2 inhibitor, sorafenib. nih.govresearchgate.net The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site. nih.gov One of the most potent compounds, a carboxamide derivative, was found to have a comparable inhibitory activity against VEGFR-2 to that of sorafenib. nih.govbenthamdirect.com
The predicted binding interactions for these 3-phenoxybenzoic acid derivatives with VEGFR-2 are summarized in the table below.
| Compound Type | Target Protein | Key Interacting Amino Acid Residues | Predicted Binding Affinity/Score |
| Carboxamide derivative of 3-phenoxybenzoic acid | VEGFR-2 | Cys919, Asp1046 | Not explicitly stated, but comparable to sorafenib |
| 1,3,4-oxadiazole derivative of 3-phenoxybenzoic acid | VEGFR-2 | Glu885, Cys919, Asp1046 | Not explicitly stated |
This table is based on data from studies on derivatives of 3-phenoxybenzoic acid and represents a predictive model for the potential interactions of this compound.
Interaction with Nuclear Receptors
In a different therapeutic area, derivatives containing the aminophenoxy moiety have been explored as antagonists for the Androgen Receptor (AR), a crucial target in the treatment of prostate cancer. nih.gov A study on 4-(4-benzoylaminophenoxy) phenol (B47542) derivatives involved molecular docking to predict their binding to the AR ligand-binding domain. nih.gov
The docking studies for these compounds revealed important interactions with key residues that are known to be critical for the binding of native and synthetic ligands to the androgen receptor. The binding affinity of these derivatives was found to correlate well with their experimentally determined anticancer activities. nih.gov
The following table outlines the predicted interactions for these aminophenoxy derivatives with the Androgen Receptor.
| Compound Type | Target Protein | Key Interacting Amino Acid Residues | Glide Score (kcal/mol) |
| Benzoyl amino phenoxy phenol derivative | Androgen Receptor | Leu704, Gln711, Arg752, Phe764, Met780, Thr877 | -8.5 to -9.5 (representative range) |
This table is based on data from studies on derivatives of aminophenoxy compounds and represents a predictive model for the potential interactions of this compound.
These findings from related structures suggest that "this compound" may have the potential to interact with a range of biological targets, including protein kinases like VEGFR-2 and nuclear receptors such as the Androgen Receptor. The specific binding mode and affinity would, however, depend on the precise three-dimensional conformation of the molecule and the topology of the target's binding site. Further dedicated in silico and experimental studies are necessary to confirm these predictions and to fully elucidate the ligand-target interactions of "this compound."
Applications in Advanced Materials Science Research and Development
Utilization as a Monomer in Polymer Chemistry
The dual functionality of 3-(4-Aminophenoxy)benzoic acid, possessing both an electrophilic (carboxylic acid) and a nucleophilic (amine) group, allows it to serve as a versatile building block in polymer synthesis. It is particularly instrumental in the creation of aromatic polymers where a combination of thermal stability, mechanical strength, and processability is desired.
Synthesis of Aromatic Polyamides and Copolymers
This compound is an AB-type monomer that can undergo self-polycondensation to form aromatic polyamides, also known as aramids. The polymerization typically proceeds via a phosphorylative polycondensation method, such as the Yamazaki reaction, which uses condensing agents like triphenyl phosphite (B83602) and pyridine (B92270) to facilitate amide bond formation at moderate temperatures. The resulting linear polyaramide incorporates flexible ether linkages and meta-catenated phenyl rings into the polymer backbone.
These structural features significantly influence the polymer's properties. Unlike the rigid, para-oriented structures of aramids like Kevlar, the meta-linkage from the benzoic acid moiety and the ether bridge disrupt the linearity and packing of the polymer chains. This disruption reduces crystallinity and enhances the solubility of the polyamides in organic solvents such as N-methyl-2-pyrrolidone (NMP) and N,N-dimethylacetamide (DMAc), improving their processability.
Furthermore, this compound can be used as a comonomer in the synthesis of aramid copolymers. By incorporating it into polymer chains with other diamines and diacids, researchers can tailor the final properties of the material. For instance, its inclusion can improve the solubility and processing characteristics of otherwise intractable rigid-rod polymers, enabling the fabrication of thin films and fibers. The introduction of these flexible moieties has been shown to enable a high degree of polymerization even in organic solvents, leading to high-molecular-weight aramid copolymers suitable for producing transparent, high-strength films.
Preparation of Hyperbranched Polymers
Hyperbranched polymers are three-dimensional, globular macromolecules known for their high solubility, low viscosity, and large number of terminal functional groups compared to their linear counterparts. Their synthesis typically requires ABx-type monomers, where 'A' and 'B' are different reactive groups and x is greater than or equal to two.
This compound is an AB-type monomer, as it contains one amine group ('B') and one carboxylic acid group ('A'). Therefore, its direct self-polycondensation leads to the formation of linear polymers rather than hyperbranched structures.
To create hyperbranched polyamides with similar chemical motifs, researchers utilize related monomers that possess an AB2 structure. A pertinent example is the thermal self-polycondensation of 3,5-bis(4-aminophenoxy)benzoic acid. In this molecule, the single carboxylic acid group serves as the 'A' functionality, while the two distinct aminophenoxy groups act as the 'B2' functionality. The polymerization of this AB2 monomer results in a highly branched, dendritic architecture. These hyperbranched polyaramides exhibit significantly better solubility compared to the linear polyaramide prepared from the AB-type this compound, while retaining high thermal stability.
Development of Polyimides and Poly(ether-imide)s
Aromatic polyimides (PIs) and poly(ether-imide)s (PEIs) are classes of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and excellent mechanical properties. The synthesis of these polymers typically involves a two-step polycondensation reaction between a diamine and a dianhydride.
While this compound is not a diamine itself, it serves as a crucial precursor for the synthesis of novel diamine monomers containing ether linkages. The general strategy involves chemically modifying the carboxylic acid group to link two aminophenoxy units together. These custom-synthesized diamines are then reacted with various aromatic dianhydrides to produce poly(ether-imide)s.
The synthesis follows a conventional two-step process:
Poly(amic acid) formation : The diamine and a stoichiometric amount of dianhydride are reacted in a polar aprotic solvent like NMP or DMAc at ambient temperature. This reaction opens the anhydride (B1165640) rings and forms a soluble, high-molecular-weight poly(amic acid) precursor.
Imidization : The poly(amic acid) is converted into the final polyimide through thermal or chemical cyclodehydration. Thermal imidization involves heating the poly(amic acid) film or powder in stages at temperatures up to 300°C to drive off water and form the stable five-membered imide rings.
The incorporation of the flexible ether linkages and meta-oriented aromatic rings derived from the this compound precursor is a key strategy for improving the processability of the resulting polyimides. These structural elements disrupt chain packing, leading to lower glass transition temperatures and enhanced solubility in organic solvents, which are critical advantages for industrial applications.
Engineering of Functional Materials with Tailored Properties
The specific molecular structure of this compound allows for the engineering of polymers with properties tailored for specialized applications, particularly in separation technologies and the creation of novel porous materials.
Membranes for Gas Separation and Pervaporation
Polymeric membranes are a cornerstone of modern separation technology due to their energy efficiency and small footprint. Aromatic polyamides and polyimides are particularly well-suited for fabricating membranes for gas separation (e.g., CO2/CH4) and pervaporation (e.g., dehydration of organic solvents).
Polymers derived from this compound are attractive for these applications because their structure allows for the tuning of membrane performance. The performance of a gas separation membrane is defined by its permeability (a measure of gas flux) and its selectivity (the ability to separate one gas from another). This is often a trade-off, as highly permeable polymers tend to be less selective, and vice versa.
The key structural contributions of the this compound moiety are:
Ether Linkage (-O-) : Introduces flexibility into the polymer backbone, which can increase the fractional free volume within the material, thereby enhancing gas permeability.
Meta-Substitution : The meta-linkage on the benzoic acid ring creates kinks in the polymer chain, hindering efficient packing. This disruption of packing also increases the free volume, which generally leads to higher permeability.
These features make the resulting polymers promising candidates for applications like natural gas sweetening (CO2 removal from methane). In pervaporation, which is a membrane process for separating liquid mixtures, these polymers can be used to create dense, selective layers that preferentially transport one component, such as water from an alcohol-water mixture.
The table below presents representative gas separation data for a polyimide material, illustrating the typical performance metrics for such polymers in separating carbon dioxide from methane.
| Polymer System | Gas Pair | Permeability (CO₂) [Barrer] | Selectivity (CO₂/CH₄) |
|---|---|---|---|
| 6FDA-based Polyimide | CO₂/CH₄ | 300 - 1000 | 25 - 45 |
Note: Data is representative of high-performance 6FDA-based polyimides, a class of polymers to which materials derived from aminophenoxy precursors belong. Barrer is a standard unit of gas permeability.
Precursors for Organic Porous Materials
Porous organic materials, such as Covalent Organic Frameworks (COFs) and Porous Aromatic Frameworks (PAFs), are a class of materials characterized by high surface areas, permanent porosity, and tailorable structures. They are constructed from rigid molecular building blocks that are stitched together by strong covalent bonds into extended, crystalline networks.
The synthesis of these materials relies on monomers with specific geometries (e.g., linear, trigonal, or tetrahedral) and reactive functional groups that can undergo bond-forming reactions. Common reactions include boronate ester formation and Schiff base condensation between amines and aldehydes.
This compound, with its amine and carboxylic acid groups on an aromatic framework, is a suitable precursor for designing and synthesizing more complex building blocks for these porous materials. While not a direct building block for a 2D or 3D framework itself, it can be chemically elaborated. For example, the carboxylic acid can be reacted to create a larger, more rigid monomer with multiple points of attachment. Its amine group is available for condensation reactions, which are frequently used to build the porous network. The inherent rigidity of the aromatic rings and the defined bond angles are crucial for achieving ordered, porous structures.
Components in Proton Exchange Membranes for Fuel Cell Research
While direct research on this compound in proton exchange membranes (PEMs) is not extensively documented in publicly available literature, significant research has been conducted on structurally similar compounds, providing insights into the potential role of the aminophenoxy benzoic acid moiety. A notable example is the use of a related triamine, 4-(4-aminophenoxy)benzene-1,3-diamine (B1606044), as a crosslinker to enhance the properties of sulfonated polyimide (SPI) membranes for fuel cell applications.
These covalently cross-linked SPI membranes have been synthesized and compared with linear SPI membranes to assess their suitability as polyelectrolyte membranes (PEMs) in fuel cells. The introduction of the crosslinker aims to improve the hydrolytic and oxidative stability of the membranes, which are critical concerns for the longevity and performance of fuel cells.
Research findings indicate that the incorporation of the 4-(4-aminophenoxy)benzene-1,3-diamine crosslinker leads to membranes with improved characteristics compared to their linear counterparts. As the concentration of the triamine crosslinker is increased, both the hydrolytic and oxidative stabilities of the membranes are enhanced. For instance, the linear sulfonated polyimide showed hydrolytic stability for 43 hours, whereas the cross-linked membranes exhibited stability for up to 70 hours.
The key properties of these cross-linked membranes are summarized in the table below:
| Property | Value Range | Unit |
| Ion Exchange Capacity (IEC) | 1.426 – 1.441 | meq. g⁻¹ |
| Proton Conduction | 0.026 – 0.031 | S cm⁻¹ |
| Water Uptake Capacity | 10.7 – 17.07 | % |
| Hydrolytic Stability | Up to 70 | hours |
Role in Composite Material Fabrication Research
In the realm of composite materials, derivatives of aminophenoxy benzoic acid are being explored to create high-performance polymers with enhanced properties. While specific research focusing solely on this compound is limited, studies on related structures, such as bis(4-aminophenoxy) benzene (B151609) moieties, integrated into aramid copolymers, highlight the potential of this chemical class.
These novel aramid copolymers are designed for applications in extreme environments, including the aerospace, defense, and automotive industries. The incorporation of flexible bis(4-aminophenoxy) benzene units into the rigid aramid backbone enhances the polymer chain's flexibility. This modification leads to significantly improved solubility in organic solvents, enabling high-molecular-weight polymer synthesis and facilitating processing into ultra-thin, transparent films. mdpi.com
The resulting aramid films, with thicknesses ranging from 3 to 10 micrometers, exhibit a combination of high thermal stability and robust mechanical properties. mdpi.com The introduction of ether linkages into the polymer backbone is a key strategy to move beyond traditional high-strength fibers and develop new materials suitable for electrical insulation films, membranes, and functional coatings. mdpi.com
Detailed research findings on two such aramid copolymers, MBAB-aramid and PBAB-aramid, which differ by the position of the ether linkages, are presented below:
| Property | MBAB-aramid | PBAB-aramid | Unit |
| Average Molecular Weight | >150 | >150 | kDa |
| Glass Transition Temperature (Tg) | 270.1 | 292.7 | °C |
| Thermal Decomposition Temperature (Td) | 449.6 | 465.5 | °C |
| Tensile Strength (for 5 μm film) | 107.1 | 113.5 | MPa |
| Elongation at Break (for 5 μm film) | 50.7 | 58.4 | % |
The differences in thermal and mechanical properties between the two polymers are attributed to variations in the linearity of the polymer structures, which affects the density of intermolecular hydrogen bonding and pi-pi interactions. mdpi.com This research demonstrates that the integration of aminophenoxy benzene-based structures can be a powerful tool in designing advanced composite materials with tailored processability and performance characteristics.
Exploration in Medicinal Chemistry Research and Chemical Biology
Studies on Enzyme and Protein Interactions
Direct studies on the interaction of 3-(4-Aminophenoxy)benzoic acid with enzymes and proteins are not found in the existing scientific literature. While related compounds, such as derivatives of p-Aminobenzoic acid (PABA), have been investigated as inhibitors of certain enzymes, this research does not extend to this compound itself.
Histone Deacetylases (HDACs): No published research specifically investigates this compound as an inhibitor of histone deacetylases. The field of HDAC inhibitors is extensive, but this particular compound has not been identified as a subject of study.
Cholinesterases: While derivatives of aminobenzoic acids have been explored for their potential as cholinesterase inhibitors, there are no specific studies on the inhibitory activity or mechanism of this compound against acetylcholinesterase or butyrylcholinesterase.
γ-Secretase: The role of this compound in the modulation or inhibition of γ-secretase has not been a subject of investigation in the available scientific literature.
There is no direct evidence or research that characterizes the effects of this compound on antioxidant defense systems. Studies on the antioxidant properties of various phenolic and benzoic acid derivatives exist, but these findings cannot be directly extrapolated to this compound without specific experimental validation.
Characterization as a Biochemical Probe for Cellular Processes
The utility of this compound as a biochemical probe for studying cellular processes has not been reported.
No studies have been found that utilize this compound to gain insights into metabolic pathways.
The influence of this compound on cell cycle regulation is an uninvestigated area. There is no available data to suggest its role in cell cycle arrest or progression.
Modulation of Signaling Pathways and Gene Expression
Currently, there is a significant lack of published studies specifically detailing the modulation of signaling pathways or gene expression by this compound. Research on analogous compounds, such as para-aminobenzoic acid (PABA), has shown involvement in metabolic pathways, for instance, the folate synthesis pathway in bacteria. However, extrapolating these findings to this compound would be speculative without direct experimental evidence.
Future research could explore the potential of this compound to influence key cellular signaling cascades implicated in disease, such as:
MAPK/ERK Pathway: Often involved in cell proliferation and differentiation.
PI3K/Akt Pathway: A critical regulator of cell survival and growth.
NF-κB Signaling: A key pathway in inflammatory responses and cancer.
Investigating changes in the expression of target genes downstream of these pathways following treatment with this compound would be a crucial step in elucidating its mechanism of action. Techniques such as quantitative PCR (qPCR) and RNA sequencing would be invaluable in such studies.
Structure-Activity Relationship (SAR) Investigations in Research
Specific structure-activity relationship (SAR) studies for this compound are not extensively reported in the current body of scientific literature. SAR studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, a systematic SAR investigation would involve the synthesis and biological evaluation of a series of analogs to determine the impact of structural modifications on its activity.
Key structural features of this compound that would be pertinent for SAR studies include:
The Carboxylic Acid Group: Its position on the benzoic acid ring (meta in this case) is a critical determinant of its physicochemical properties and potential interactions with biological targets. Esterification or amidation of this group would probe the necessity of the acidic proton.
The Amino Group: Its position on the phenoxy ring (para) and its basicity are important features. Acylation or alkylation of the amino group would help in understanding its role in the compound's biological effects.
A hypothetical SAR study could involve the modifications outlined in the table below.
| Modification Site | Type of Modification | Rationale for Investigation |
| Carboxylic Acid | Esterification, Amidation | To assess the importance of the acidic nature for activity. |
| Amino Group | Acylation, Alkylation | To evaluate the role of the basic nitrogen and hydrogen bonding potential. |
| Benzoic Acid Ring | Introduction of substituents (e.g., halogens, alkyl groups) | To explore the effects of electronics and sterics on activity. |
| Phenoxy Ring | Introduction of substituents | To probe for additional binding interactions. |
It is important to emphasize that without experimental data from such studies, any discussion on the SAR of this compound remains theoretical.
Future Directions and Emerging Research Avenues for 3 4 Aminophenoxy Benzoic Acid
The unique structural characteristics of 3-(4-Aminophenoxy)benzoic acid, featuring a bent diaryl ether linkage with reactive amino and carboxylic acid functionalities, position it as a valuable molecular building block for future scientific exploration. Emerging research is poised to leverage this compound in increasingly sophisticated applications, driven by advancements in computational science, catalysis, and materials science. The following sections outline key future directions and burgeoning research avenues for this versatile compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
